3-Hydroxy-5-methylbenzaldehyde
Overview
Description
3-Hydroxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C8H8O2 . It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 5-methylbenzaldehyde using suitable oxidizing agents. Another method includes the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydroxylation of 5-methylbenzaldehyde. This process typically employs catalysts such as palladium or platinum to facilitate the hydroxylation reaction under controlled conditions. The reaction is carried out in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 3-Hydroxy-5-methylbenzoic acid.
Reduction: 3-Hydroxy-5-methylbenzyl alcohol.
Substitution: 3-Alkoxy-5-methylbenzaldehyde, 3-Acyl-5-methylbenzaldehyde.
Scientific Research Applications
3-Hydroxy-5-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylbenzaldehyde involves its interaction with cellular redox systems. As a redox-active compound, it can disrupt cellular antioxidation systems, leading to oxidative stress in cells. This disruption can inhibit the growth of certain fungi and cancer cells by destabilizing their redox homeostasis . The compound targets molecular pathways involving superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .
Comparison with Similar Compounds
3-Hydroxybenzaldehyde: Lacks the methyl group at the fifth position.
5-Methylsalicylaldehyde: Has a hydroxyl group at the second position instead of the third.
3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of a hydroxyl group.
Uniqueness: 3-Hydroxy-5-methylbenzaldehyde is unique due to the specific positioning of the hydroxyl and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-hydroxy-5-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLHCFVCIGAAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485187 | |
Record name | 3-Hydroxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60549-26-0 | |
Record name | 3-Hydroxy-5-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-hydroxy-5-methylbenzaldehyde used in the synthesis of lanthanide complexes?
A1: this compound serves as a crucial building block in the multi-step synthesis of hexadentate compartmental ligands. The research paper describes its condensation reaction with ethylenediamine or 1,3-diaminopropane to create these ligands []. These ligands, characterized by their multiple coordination sites, can then form stable complexes with lanthanide ions (Ln(III) = Pr, Sm, Gd, Dy) [].
Q2: What is the significance of studying the equilibrium constants (K) for the substitution of auxiliary ligands in these lanthanide complexes?
A2: Determining the equilibrium constants (K) for the substitution of auxiliary ligands in lanthanide complexes provides valuable insights into the stability and selectivity of these complexes []. The study found that the K values for different auxiliary ligands (salicylic acid, p-chlorobenzoic acid, benzoic acid, acetic acid, 4-bromophenol) varied systematically, suggesting that the structure and properties of the auxiliary ligand influence its interaction with the lanthanide complex []. This understanding is crucial for tailoring the properties of these complexes for potential applications in areas such as contrast agents for magnetic resonance imaging (MRI) or luminescent probes.
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